REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:14])[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:19]O>>[F:1][C:2]1[CH:3]=[C:4]([OH:14])[C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:19])=[O:8]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=C(C(=O)O)C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 17 h
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography (silica gel, 0 to 20% CH3OH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=C(C(=O)OC)C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |